molecular formula C10H14BCl2NO4 B607857 GSK656 HCl CAS No. 2131798-13-3

GSK656 HCl

Cat. No. B607857
M. Wt: 293.935
InChI Key: FUOKBESTQMGROA-DDWIOCJRSA-N
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Description

GSK656 HCl, also known as Ganfeborole hydrochloride, is a potent antitubercular agent . It acts as an inhibitor of Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS), with an IC50 of 0.2 μM .


Synthesis Analysis

The synthesis of GSK656 involves introducing various substituents onto the aromatic ring of the 3-aminomethyl benzoxaborole scaffold .


Molecular Structure Analysis

The molecular structure of GSK656 HCl consists of a 3-aminomethyl-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol . The molecular weight is 293.94 and the formula is C10H14BCl2NO4 .


Chemical Reactions Analysis

GSK656 HCl is highly selective for Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS), with an IC50 of 0.2 μM . It shows IC50s of >300 μM and 132 μM for human mitochondrial LeuRS and human cytoplasmic LeuRS, respectively .


Physical And Chemical Properties Analysis

GSK656 HCl is a solid substance with an off-white to light yellow color . It has a solubility of 67.5 mg/mL in DMSO .

Scientific Research Applications

GSK656 in Tuberculosis Treatment

GSK656 HCl, also known as GSK3036656, has been identified as a potent leucyl-tRNA synthetase inhibitor with significant implications in tuberculosis treatment. A first-time-in-human study evaluated the safety, tolerability, pharmacokinetics, and food effect of single and repeat oral doses of GSK656. The study found that GSK656 was well-tolerated, with dose-proportional increases in pharmacokinetics and no serious adverse events reported. This suggests its potential as a novel therapeutic agent in tuberculosis treatment (Tenero et al., 2019).

GSK656 in Mycobacterium Species

GSK656's in vitro susceptibility against various Mycobacterium species, including Mycobacterium tuberculosis and nontuberculous mycobacteria, has been assessed. The findings highlight GSK656's potent efficacy against Mycobacterium tuberculosis and Mycobacterium abscessus, while inherent resistance was observed for Mycobacterium intracellulare and Mycobacterium avium. This underscores the potential of GSK656 in targeting specific mycobacterial infections (Dong et al., 2019).

GSK656 as a Specific M. tuberculosis Inhibitor

The discovery and evaluation of GSK656 as a specific inhibitor of Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) are significant. This molecule demonstrates potent inhibition of Mtb LeuRS and exhibits remarkable pharmacokinetic profiles and efficacy against Mycobacterium tuberculosis in mouse TB infection models, further supporting its role in tuberculosis therapy (Li et al., 2017).

Safety And Hazards

Hydrochloric acid, a component of GSK656 HCl, is considered hazardous. It is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

GSK656 HCl has shown potent antitubercular activity in mice infected with M. tuberculosis H37Rv . It has been progressed to clinical development for the treatment of tuberculosis .

properties

IUPAC Name

2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO4.ClH/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15;/h1-2,8,14-15H,3-5,13H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOKBESTQMGROA-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCCO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BCl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GSK656 HCl

CAS RN

2131798-13-3
Record name GSK-656
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2131798133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3-(AMINOMETHYL)-4-CHLORO-7-(2-HYDROXYETHOXY)BENZO{C][1,2]OXABOROL-1(3H)-OL, SULPHURIC ACID SALT
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ganfeborole hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P83HS633ZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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